[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate
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Overview
Description
[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate: is a chemical compound that features a furan ring, an isoxazole ring, and a phenoxyacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate typically involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction. This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods: In industrial settings, the production of this compound may involve optimizing reaction conditions to improve yield and purity. This can include controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and other advanced technologies can further enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: The phenoxyacetate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the isoxazole ring can produce isoxazolines.
Scientific Research Applications
Chemistry: In chemistry, [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used to study the interactions between different molecular structures and biological targets. Its potential antimicrobial properties make it a candidate for developing new antibiotics.
Medicine: In medicine, this compound may be investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could lead to the development of new drugs.
Industry: In industrial applications, this compound is used to improve product quality and efficiency. Its antimicrobial properties make it suitable for preserving and extending the shelf life of various products.
Mechanism of Action
The mechanism of action of [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate involves its interaction with specific molecular targets and pathways. The furan and isoxazole rings can interact with enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways .
Comparison with Similar Compounds
(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-phenylacetate: Similar structure but with a phenyl group instead of a phenoxy group.
(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-methoxyacetate: Similar structure but with a methoxy group instead of a phenoxy group.
Uniqueness: The presence of the phenoxyacetate group in [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate provides unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and highlights its potential for various applications.
Properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c18-16(11-20-13-5-2-1-3-6-13)21-10-12-9-15(22-17-12)14-7-4-8-19-14/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOOYXKZBHKCGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)OCC2=NOC(=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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